[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](phenyl)methanone
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Overview
Description
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by the introduction of the phenyl group through a substitution reaction. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivatives
Substitution: Various substituted triazoles
Scientific Research Applications
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism of action of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
90666-81-2 |
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Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
(5-amino-3-methylsulfanyl-1,2,4-triazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-12-9(11)14(13-10)8(15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13) |
InChI Key |
CURNMJFJXPJHAF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=N1)N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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